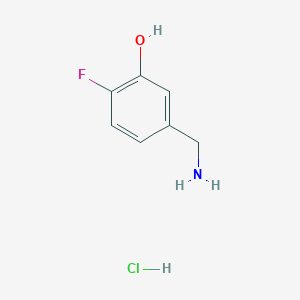
propan-2-yl N-(carbamoylmethoxy)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Propan-2-yl N-(carbamoylmethoxy)carbamate is a chemical compound with the molecular formula C6H12N2O4 . It is also known as Carbamic acid, N-(2-amino-2-oxoethoxy)-, 1-methylethyl ester .
Synthesis Analysis
The synthesis of carbamates, including propan-2-yl N-(carbamoylmethoxy)carbamate, has been extensively studied. A common method involves the reaction of amines with carbon dioxide . The reaction proceeds via a carbamate intermediate for all aqueous primary and secondary amines . Hindered carbamates are susceptible to further chemical transformations following their formation .Molecular Structure Analysis
The carbamate functionality in propan-2-yl N-(carbamoylmethoxy)carbamate imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .Chemical Reactions Analysis
Carbamate-bearing molecules, such as propan-2-yl N-(carbamoylmethoxy)carbamate, play an important role in modern drug discovery and medicinal chemistry . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with the target enzymes or receptors .Physical And Chemical Properties Analysis
The molecular weight of propan-2-yl N-(carbamoylmethoxy)carbamate is 176.17 . Further physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would require additional experimental data or computational modeling.Mechanism of Action
Future Directions
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are also represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery . Future research may focus on the development of novel organic carbamates as potent inhibitors for various enzymes .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for propan-2-yl N-(carbamoylmethoxy)carbamate involves the reaction of propan-2-ol with phosgene to form isocyanate intermediate, which is then reacted with N-(carbamoylmethoxy)amine to yield the final product.", "Starting Materials": [ "Propan-2-ol", "Phosgene", "N-(carbamoylmethoxy)amine" ], "Reaction": [ "Step 1: Propan-2-ol is reacted with phosgene in the presence of a base catalyst to form isocyanate intermediate.", "Step 2: The isocyanate intermediate is then reacted with N-(carbamoylmethoxy)amine in the presence of a solvent and a base catalyst to yield propan-2-yl N-(carbamoylmethoxy)carbamate.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
CAS RN |
1566733-70-7 |
Product Name |
propan-2-yl N-(carbamoylmethoxy)carbamate |
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



